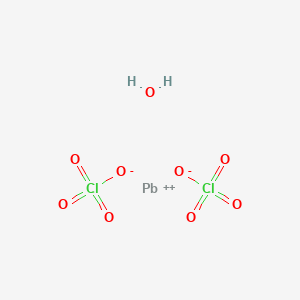

Lead(II) perchlorate hydrate

Description

Academic Significance and Scope of Research

Lead(II) perchlorate (B79767) hydrate (B1144303) holds considerable academic significance, primarily within the fields of inorganic chemistry, materials science, and electrochemistry. pubcompare.ai Its utility as a laboratory reagent is well-established, serving as a precursor for the synthesis of other lead compounds, including lead(II) hydroxycarbonate (plumbonacrite) nanoparticles and lead sulfide (B99878) semiconductor nanoparticles. pubcompare.aisigmaaldrich.com The compound's strong oxidizing properties, attributed to the perchlorate ion, also make it a valuable component in certain chemical syntheses. ontosight.ai

The scope of research involving lead(II) perchlorate hydrate is diverse. It is frequently utilized in studies of coordination chemistry to understand the interactions between lead(II) ions and various ligands in solution and in the solid state. ontosight.ainih.gov Furthermore, its potential application in the development of novel electrolyte systems for advanced energy storage technologies has been a subject of recent investigation, highlighting its versatility beyond traditional uses. pubcompare.ai Researchers also employ it in analytical chemistry for investigations involving heavy metal interactions and in catalysis research. pubcompare.ai

A notable application stemming from its high nucleon density is its potential use as a detector for the hypothetical phenomenon of proton decay. wikipedia.org

Historical Context of Chemical Research on this compound

The study of lead(II) perchlorate and its hydrates has a history rooted in the fundamental exploration of inorganic salts and their properties. Early research focused on methods of preparation and basic characterization. For instance, the trihydrate form is synthesized by reacting lead(II) oxide, lead carbonate, or lead nitrate (B79036) with perchloric acid. wikipedia.org Subsequent heating processes are employed to remove excess acid and to obtain different hydration states, such as the dihydrate or the anhydrous salt. wikipedia.org

A significant area of historical and ongoing research is the crystal structure and coordination chemistry of lead(II) perchlorate hydrates. A 1969 study by Spiro, Zalkin, and Templeton determined the crystal structure of a hexanuclear basic this compound, Pb₆O(OH)₆(ClO₄)₄(H₂O). crystallography.netugr.es This work provided foundational insights into the complex structures that can be formed.

More recent research has employed advanced analytical techniques like Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS) to probe the coordination environment of the hydrated lead(II) ion in aqueous solutions. nih.gov These studies have revealed details about the coordination geometry, distinguishing between hemidirected and holodirected complexes, which are influenced by the electronic structure of the lead(II) ion and its interactions with surrounding water molecules. nih.govresearchgate.net This ongoing research continues to refine the understanding of the behavior of lead(II) ions in solution.

Detailed Research Findings

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of Lead(II) perchlorate and its hydrates.

| Property | Value | Notes |

| Chemical Formula | Pb(ClO₄)₂·xH₂O | x can be 0, 1, 3, or 6. ontosight.aiwikipedia.org |

| Molar Mass | 406.10 g/mol (anhydrous) | The molar mass will vary depending on the degree of hydration. wikipedia.org |

| Appearance | White solid | wikipedia.org |

| Density | 2.6 g/cm³ | wikipedia.org |

| Melting Point | 83 °C (trihydrate) | The anhydrous salt decomposes at 250 °C. wikipedia.org |

| Solubility in Water | 256.2 g/100 mL (25 °C) | The compound is very soluble in water. wikipedia.org |

| Vapor Pressure | 0.36 Torr (trihydrate) | wikipedia.org |

Crystallographic Data of a Basic this compound

The following table presents crystallographic data for the hexanuclear basic this compound, Pb₆O(OH)₆(ClO₄)₄(H₂O), as determined by Spiro, Zalkin, and Templeton in 1969. crystallography.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a | 10.814 Å |

| b | 16.706 Å |

| c | 26.273 Å |

| α, β, γ | 90° |

| Cell Volume | 4746.45 ų |

Hydration States and Thermal Behavior

Lead(II) perchlorate can exist in several hydration states, each with distinct thermal properties.

| Hydrate Form | Key Thermal Behavior |

| Trihydrate (Pb(ClO₄)₂·3H₂O) | Melts at 83 °C. Can be dehydrated to the anhydrous form by heating to 120 °C over phosphorus pentoxide. wikipedia.org |

| Monohydrate (Pb(ClO₄)₂·H₂O) | Produced by partial dehydration of the trihydrate. Undergoes hydrolysis at 103 °C. wikipedia.org |

| Anhydrous (Pb(ClO₄)₂) | Decomposes at 250 °C into lead(II) chloride and a mixture of lead oxides. wikipedia.org |

Properties

IUPAC Name |

lead(2+);diperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.H2O.Pb/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJXNFOWEHUQHM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2O9Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583441 | |

| Record name | lead(2+);diperchlorate;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207500-00-3 | |

| Record name | lead(2+);diperchlorate;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(II) perchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparative Methodologies

Formation of Trihydrate, Monohydrate, and Anhydrous Forms

The stoichiometry of the hydrate (B1144303) is dependent on the crystallization conditions and subsequent treatment. The trihydrate, Pb(ClO₄)₂·3H₂O, is the stable form at room temperature and is the initial product of the synthesis from aqueous solutions. wikipedia.org Careful heating allows for the isolation of the monohydrate, Pb(ClO₄)₂·H₂O, and the anhydrous form, Pb(ClO₄)₂. wikipedia.org

Dehydration Processes and Conditions

The dehydration of Lead(II) perchlorate (B79767) trihydrate is a stepwise process that can be controlled by temperature and pressure. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are instrumental in studying these transformations.

The transition from the trihydrate to the monohydrate occurs upon heating. Further heating under more stringent conditions is required to obtain the anhydrous salt. The anhydrous form is particularly sensitive to moisture and will readily absorb water from the atmosphere to reform the hydrate. The anhydrous salt decomposes at higher temperatures. wikipedia.org

| Hydrate Form | Transition Temperature (°C) | Product | Conditions |

| Pb(ClO₄)₂·3H₂O | Not specified | Pb(ClO₄)₂·H₂O | Partial dehydration by heating. wikipedia.org |

| Pb(ClO₄)₂·H₂O | 103 | Hydrolysis occurs wikipedia.org | Further heating. |

| Pb(ClO₄)₂·3H₂O | Not specified for direct to anhydrous | Pb(ClO₄)₂ | Heating under vacuum over a strong desiccant like phosphorus pentoxide. wikipedia.org |

| Pb(ClO₄)₂ | >250 | Decomposition | High temperature. wikipedia.org |

It is crucial to control the dehydration process carefully, as the anhydrous salt is a powerful oxidizing agent and can be unstable, especially in the presence of organic materials.

Structural Elucidation and Coordination Chemistry

Crystallographic Investigations

Crystallographic techniques, particularly single-crystal X-ray diffraction, have been indispensable in elucidating the three-dimensional arrangement of atoms, bond lengths, and bond angles within lead(II) perchlorate (B79767) hydrates and their solvates.

The solid-state structures of lead(II) perchlorate hydrates are significantly influenced by the coordination of water molecules and perchlorate ions to the central lead(II) ion.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles carleton.edupulstec.net. This non-destructive method involves directing monochromatic X-rays onto a single crystal and analyzing the resulting diffraction pattern carleton.edu. For lead(II) perchlorate hydrates, these studies have been crucial in determining the exact coordination environment of the lead(II) ion.

Crystallographic data reveal that solid lead(II) perchlorate hydrate (B1144303) structures are hemidirected acs.orgnih.gov. This indicates a coordination sphere where the ligands are not symmetrically distributed around the central lead(II) ion, leaving a gap apparently occupied by the stereochemically active 6s² lone pair nih.govmdpi.com.

The coordination geometry of lead(II) complexes can be categorized as either hemidirected or holodirected nih.govresearchgate.net.

Hemidirected geometry: In this arrangement, the ligands occupy only a part of the coordination sphere around the lead(II) ion, resulting in an uneven distribution acs.orgnih.govresearchgate.net. This is often attributed to the stereochemically active 6s² lone pair of electrons, which occupies a position in the coordination sphere, effectively repelling the bonded ligands researchgate.net. The solid structures of lead(II) perchlorate hydrates exhibit this hemidirected geometry acs.orgnih.gov. This is also observed in other lead(II) complexes with lower coordination numbers mdpi.compkusz.edu.cn.

Holodirected geometry: In contrast, a holodirected geometry features a symmetric or more uniform distribution of ligands around the central metal ion nih.govmdpi.com. This occurs when the 6s² lone pair is stereochemically inactive and does not distort the coordination sphere researchgate.net. While not characteristic of lead(II) perchlorate hydrates, this geometry is found in some solid lead(II) solvates with bulky ligands, such as those with N,N-dimethylacetamide (dma) and N,N′-dimethylpropyleneurea (dmpu), which tend to form regular octahedral configurations acs.orgnih.gov.

The preference for a hemidirected or holodirected arrangement is dependent on factors such as the nature of the ligands and the strength of the antibonding interactions between the lead 6s and ligand np orbitals acs.orgnih.gov.

The mean lead-oxygen (Pb-O) bond distances in solid lead(II) complexes provide valuable information about the coordination environment. In hemidirected complexes, a broader distribution of bond distances is typically observed compared to holodirected complexes acs.orgnih.gov.

For hydrated lead(II) ions, EXAFS and LAXS studies have indicated a Pb-O bond distance of approximately 2.54 Å for a six-coordinate hemidirected structure acs.orgnih.gov. In solid lead(II) solvates that exhibit holodirected geometry, such as those with dma and dmpu, the mean Pb-O bond distances are in the range of 2.50–2.52 Å acs.orgnih.gov.

| Complex Type | Coordination Geometry | Mean Pb-O Bond Distance (Å) |

|---|---|---|

| Hydrated Lead(II) Ion (in aqueous solution) | Hemidirected | 2.54(1) |

| Solid Lead(II) dma Solvate | Holodirected | 2.48(1) |

| Solid Lead(II) dmpu Solvate | Holodirected | 2.50–2.52 |

| Solid Lead(II) dmf Solvate | Hemidirected | 2.55(1) |

In addition to simple hydrates, more complex basic lead(II) perchlorate hydrates have been structurally characterized, revealing intricate polynuclear arrangements.

A notable example is the hexanuclear basic lead(II) perchlorate hydrate with the formula Pb₆O(OH)₆(ClO₄)₄·H₂O acs.org. The crystal structure of this compound has been determined, providing detailed insights into its complex architecture scispace.com.

The structure contains discrete [Pb₆O(OH)₆]⁴⁺ clusters scispace.com. In this cluster, the six lead atoms are arranged at the corners of three distorted tetrahedra that are connected by common faces. A central oxygen atom is located at the core of the central tetrahedron. The outer tetrahedra each have a hydroxide oxygen atom positioned outside each of their six unshared faces scispace.com. This same hexanuclear unit has also been identified in solution, suggesting its stability across different phases scispace.com.

The crystals of the β-form of this compound are orthorhombic, belonging to the space group Pbca. The unit cell dimensions are a = 19.953 Å, b = 17.624 Å, and c = 13.383 Å, with 8 formula units per unit cell scispace.com.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca (No. 61) |

| a (Å) | 19.953 ± 0.007 |

| b (Å) | 17.624 ± 0.006 |

| c (Å) | 13.383 ± 0.005 |

| Formula Units per Unit Cell (Z) | 8 |

Specific Crystal Structures of Basic Lead(II) Perchlorate Hydrates

Structural Characteristics of Oligomeric Lead Species

In aqueous solutions, particularly under conditions of hydrolysis, lead(II) ions exhibit a tendency to form oligomeric or polynuclear species. The structure of these complex ions is often intricate.

One such structurally characterized oligomeric salt derived from lead(II) perchlorate is Pb₆(μ₄-O)(μ₃-OH)₆(ClO₄)₄∙H₂O . This compound was identified at a hydrolysis ratio of 1.33. Its structure can be conceptualized as three face-sharing lead tetrahedra. A tetrahedrally-coordinated oxygen atom resides in the central tetrahedron, while hydroxyl groups are situated on the faces of the outer tetrahedra mdpi.com.

Another significant oligomeric species is the Pb₄(OH)₄⁴⁺ ion. The formation of this ion has been observed in solutions with a hydrolysis ratio ([OH⁻]/[Pb²⁺]) of 1.00. Single crystal X-ray diffraction has been used to characterize this ion within the compounds [Pb₄(OH)₄]₃(CO₃)(ClO₄)₁₀∙6H₂O and Pb₄(OH)₄₄∙2H₂O mdpi.com. In the latter compound, the Pb-O distances were found to range from 2.38(2) to 2.54(2) Å. In the mixed carbonate-perchlorate salt, the Pb-O distances varied from 2.293(17) to 2.488(16) Å mdpi.com.

| Oligomeric Species | Associated Compound | Pb-O Bond Distances (Å) |

|---|---|---|

| Pb₆(μ₄-O)(μ₃-OH)₆⁴⁺ | Pb₆(μ₄-O)(μ₃-OH)₆(ClO₄)₄∙H₂O | Not specified in provided context |

| Pb₄(OH)₄⁴⁺ | Pb₄(OH)₄₄∙2H₂O | 2.38(2) - 2.54(2) |

| [Pb₄(OH)₄]₃(CO₃)(ClO₄)₁₀∙6H₂O | 2.293(17) - 2.488(16) |

Role of the Lead(II) Lone Pair in Coordination Geometry

The presence of a stereochemically active 6s² lone pair of electrons is a defining feature of lead(II) coordination chemistry. This lone pair occupies space in the coordination sphere, leading to irregular or distorted geometries. These are often described as "hemidirected," where the ligands are arranged on only one side of the lead ion, leaving a void or gap occupied by the lone pair acs.orgnih.govresearchgate.netacs.org. In contrast, a "holodirected" geometry features a more symmetrical distribution of ligands around the central metal ion acs.orgnih.gov.

Solution-Phase Coordination Studies

Hydration Sphere Characterization

In aqueous solution, the lead(II) ion is hydrated, and its coordination environment has been extensively studied using synchrotron-based X-ray techniques. These methods provide direct insight into the local structure around the Pb(II) ion.

EXAFS is a powerful tool for determining the local atomic environment of a specific element. Studies on aqueous solutions of lead(II) perchlorate have provided key details about the hydration sphere of the Pb(II) ion. EXAFS data for the hydrated lead(II) ion in aqueous solution reveal a broad distribution of bond distances and a lack of inner-core multiple scattering contributions, which strongly indicates a hemidirected structure acs.orgnih.gov.

EXAFS measurements on 1.0 M and 1.9 M solutions of lead(II) perchlorate were effectively fitted to models with mean Pb-O distances of 2.541(6) Å and 2.543(6) Å, respectively mdpi.com. The presence of large Debye-Waller factors in these analyses suggests a significant static and thermal disorder, or a spread of Pb-O distances, which is consistent with the proposed hemidirected coordination geometry mdpi.com.

LAXS provides information on the radial distribution of atoms in a sample and is complementary to EXAFS. Investigations of lead(II) perchlorate solutions using LAXS have corroborated the findings from EXAFS. LAXS studies on 1.0 M and 1.9 M lead(II) perchlorate solutions yielded mean Pb-O bond distances of 2.527(7) Å and 2.536(7) Å, respectively mdpi.com.

The Pb-O bond distance is a fundamental parameter for describing the hydration sphere of the lead(II) ion. The consistent results from both EXAFS and LAXS analyses provide a reliable determination of this distance in aqueous perchlorate solutions. The consensus from these studies is a mean Pb-O bond distance of approximately 2.54 Å acs.orgnih.gov. This distance points to a six-coordinate hydrated lead(II) ion acs.orgnih.gov. The range of reported Pb-O distances for hexacoordinated lead(II) solvates is generally between 2.48 Å and 2.56 Å mdpi.com.

| Technique | Concentration (mol L⁻¹) | Mean Pb-O Bond Distance (Å) |

|---|---|---|

| EXAFS | 1.0 | 2.541(6) |

| 1.9 | 2.543(6) | |

| LAXS | 1.0 | 2.527(7) |

| 1.9 | 2.536(7) | |

| Combined EXAFS/LAXS | Not specified | 2.54(1) |

Coordination Number Determination in Solution

In aqueous perchlorate solutions, the coordination number of the hydrated lead(II) ion has been determined using various experimental techniques. Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS) are powerful tools for probing the local structure around a central metal ion in solution mdpi.comacs.org.

EXAFS measurements on 1.0 M and 1.9 M solutions of lead(II) perchlorate revealed mean Pb-O bond distances of 2.541(6) Å and 2.543(6) Å, respectively mdpi.com. Complementary LAXS studies on the same solutions yielded similar Pb-O distances of 2.527(7) Å and 2.536(7) Å mdpi.com. The data from both techniques, particularly the broad bond distance distribution and the absence of inner-core multiple scattering contributions in the EXAFS data, strongly indicate a six-coordinate hydrated lead(II) ion acs.org. This coordination is described as "hemidirected," where the ligands are not symmetrically distributed around the metal ion, likely due to the influence of the stereochemically active 6s² lone pair of electrons on the lead(II) cation acs.org.

Ligand Exchange and Solvate Complexation

The coordination chemistry of lead(II) has been extensively studied in various non-aqueous solvents, revealing the formation of different solvate complexes. The geometry of these complexes is influenced by the nature of the solvent molecule, particularly the donor atom and steric factors acs.org.

In oxygen-donor solvents, lead(II) perchlorate forms a range of solvate complexes. The coordination environment is dependent on the specific solvent, leading to either hemidirected or holodirected (symmetrically coordinated) geometries acs.org.

Dimethyl sulfoxide (DMSO): Results for the DMSO-solvated lead(II) ion in solution are somewhat ambiguous but generally support a six-coordinate hemidirected complex acs.org.

N,N-dimethylformamide (DMF): In DMF solution, LAXS data indicate that lead(II) binds six solvent molecules in a hemidirected fashion, with a mean Pb-O bond distance of 2.55(1) Å acs.org.

N,N-dimethylacetamide (DMA): In contrast to DMF, the lead(II) solvate in DMA solution is holodirected, featuring a regular octahedral configuration. It is six-coordinate with a mean Pb-O bond distance of 2.48(1) Å acs.org.

N,N′-dimethylpropyleneurea (DMPU) and 1,1,3,3-tetramethylurea (TMU): Due to their larger size and steric hindrance, both DMPU and TMU form regular, holodirected octahedral complexes with the lead(II) ion acs.org.

| Solvent | Abbreviation | Coordination Geometry | Mean Pb-O Distance (Å) |

|---|---|---|---|

| Dimethyl sulfoxide | DMSO | Hemidirected (likely 6-coordinate) | N/A |

| N,N-dimethylformamide | DMF | Hemidirected (6-coordinate) | 2.55(1) |

| N,N-dimethylacetamide | DMA | Holodirected (6-coordinate) | 2.48(1) |

| N,N′-dimethylpropyleneurea | DMPU | Holodirected (octahedral) | N/A |

| 1,1,3,3-tetramethylurea | TMU | Holodirected (octahedral) | N/A |

When lead(II) perchlorate is dissolved in a sulfur-donor solvent such as N,N-dimethylthioformamide (DMTF), a different coordination environment is established. Studies indicate that "soft" sulfur-donor solvents exhibit stronger coordination to the "borderline soft" Lewis acid Pb²⁺ center compared to "hard" oxygen-donor solvents researchgate.netprinceton.edu. For the DMTF solvated lead(II) ion in solution, the complex is most likely five-coordinate with a hemidirected configuration. The mean Pb-S bond distance has been determined to be 2.908(4) Å acs.org.

Complexation with Relevant Ligands

In aqueous systems, lead(II) speciation can be dominated by complexation with carbonate ions researchgate.net. The formation of lead(II) carbonate complexes has been studied in perchlorate media to control ionic strength. Spectrophotometric investigations of the equilibrium Pb²⁺ + CO₃²⁻ ⇌ PbCO₃⁰(aq) have demonstrated a clear dependence on ionic strength (I) researchgate.net.

The formation constant (log¹⁰β₁) for PbCO₃⁰ was determined over an ionic strength range of 0.001 to 5.0 molal at 25°C. The results were well-described by the equation researchgate.net: log¹⁰β₁ = (6.789 ± 0.022) - (4.088 * I⁰·⁵) / (1 + 1.5 * I⁰·⁵) + (0.244 ± 0.012) * I

This equation, along with data for the formation of the Pb(CO₃)₂²⁻ complex, was used to estimate the ionic strength dependence for the second formation constant as well researchgate.net. These findings are crucial for accurately modeling lead speciation in natural waters, such as seawater, where carbonate and chloride complexes are predominant forms of Pb(II) researchgate.netnih.gov.

| Ionic Strength (molal) | log¹⁰β₁ (Calculated) |

|---|---|

| 0.1 | 5.77 |

| 0.5 | 5.33 |

| 0.7 | 5.23 |

| 1.0 | 5.13 |

| 2.0 | 5.02 |

| 5.0 | 5.24 |

Formation Constants of Lead(II) Carbonate and Mixed-Ligand Species

The complexation of lead(II) with carbonate ions in a perchlorate medium has been a subject of detailed study. The formation of lead(II) carbonate complexes is a critical aspect of its aqueous geochemistry. Research has established the ionic strength dependence of these complexation reactions, providing valuable data for predicting lead speciation in various aqueous environments.

Furthermore, the presence of other ligands, such as chloride and hydroxide ions, in conjunction with carbonate, leads to the formation of mixed-ligand species. The stability of these complexes is described by their formation constants (log β). Critically evaluated thermodynamic data for these species are essential for accurate geochemical modeling.

Table 1: Formation Constants of Lead(II) Carbonate and Mixed-Ligand Species

| Species | Formation Reaction | log β |

|---|---|---|

| PbCO₃(aq) | Pb²⁺ + CO₃²⁻ ⇌ PbCO₃(aq) | 7.12 |

| Pb(CO₃)₂²⁻ | Pb²⁺ + 2CO₃²⁻ ⇌ Pb(CO₃)₂²⁻ | 10.21 |

| Pb(OH)⁺ | Pb²⁺ + H₂O ⇌ Pb(OH)⁺ + H⁺ | -7.23 |

| Pb(OH)₂ (aq) | Pb²⁺ + 2H₂O ⇌ Pb(OH)₂(aq) + 2H⁺ | -16.92 |

| Pb(OH)₃⁻ | Pb²⁺ + 3H₂O ⇌ Pb(OH)₃⁻ + 3H⁺ | -28.20 |

| PbCl⁺ | Pb²⁺ + Cl⁻ ⇌ PbCl⁺ | 1.59 |

| PbCl₂(aq) | Pb²⁺ + 2Cl⁻ ⇌ PbCl₂(aq) | 1.77 |

| PbCl₃⁻ | Pb²⁺ + 3Cl⁻ ⇌ PbCl₃⁻ | 1.67 |

Note: The table presents a selection of critically evaluated formation constants. The actual values can vary with ionic strength and temperature.

Complexation with Azomacrocycles and Triple-Decker Complex Formation

Lead(II) ions exhibit a strong affinity for azomacrocyclic ligands, particularly those incorporating pyrrole residues. These interactions can lead to the formation of highly organized supramolecular structures. When lead(II) perchlorate is reacted with certain diazocrown ethers, the formation of triple-decker sandwich-type complexes has been proposed and investigated. researchgate.netqucosa.de

In these triple-decker complexes, it is suggested that two lead(II) ions are sandwiched between three macrocyclic ligands. qucosa.de This arrangement is often observed with a 3:2 ligand-to-metal stoichiometry. The formation of these intricate structures highlights the template effect of the lead(II) ion in organizing the macrocyclic components. While the stability of these complexes is noted to be high, specific formation constants for the triple-decker species are a subject of ongoing research. The perchlorate counter-ion generally does not participate in the direct coordination to the lead(II) center within these complexes. qucosa.de

Table 2: Investigated Azomacrocycle Complexation with Lead(II) Perchlorate

| Macrocycle Type | Observation | Proposed Stoichiometry (Crown:Pb) |

|---|---|---|

| Diazocrowns with pyrrole residue | Formation of intensely colored complexes | 3:2 |

| Oligoether-linked azomacrocycles | Evidence of triple-decker complex formation | 3:2 |

| Hydrocarbon-linked azomacrocycles | Assumed triple-decker binding model | 3:2 |

Refined Ionic Radii for Lead(II) in Various Coordination Configurations

The ionic radius of lead(II) is not a fixed value but is dependent on its coordination number and the geometry of the complex. Recent studies utilizing crystallographic data have provided new and improved ionic radii for the lead(II) ion in coordination numbers ranging from 4 to 8, considering both hemidirected and holodirected configurations. wikipedia.org

The distinction between these geometries is crucial, as the effective size of the lead(II) ion is influenced by the spatial arrangement of its ligands and the presence of the stereochemically active lone pair. Holodirected complexes, with their more symmetrical ligand distribution, generally result in shorter and more uniform bond distances compared to the often-distorted bond lengths found in hemidirected complexes. wikipedia.orgnih.gov

Table 3: Refined Ionic Radii for Lead(II)

| Coordination Number | Geometry | Ionic Radius (Å) |

|---|---|---|

| 4 | Hemidirected | 1.12 |

| 5 | Hemidirected | 1.15 |

| 6 | Hemidirected | 1.19 |

| 6 | Holodirected | 1.21 |

| 7 | Hemidirected | 1.25 |

| 8 | Hemidirected | 1.29 |

| 8 | Holodirected | 1.33 |

Data sourced from studies proposing refined ionic radii based on crystallographic evidence. wikipedia.org

Theoretical and Computational Chemistry

Ab Initio and Density Functional Theory (DFT) Studies on Lead(II) Hydration

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in understanding the structures and energetics of hydrated lead(II) clusters, represented as [Pb(H₂O)n]²⁺. The choice of computational method, including the functional and basis set, significantly influences the predicted geometries and coordination numbers. researchgate.net

A variety of functionals have been employed to study these systems, including B3LYP, B3LYP-D3, PBE, ω-B97X, ω-B97XD, M06L, and TPSSH. mdpi.com These studies have explored clusters with n ranging from 1 to 17. mdpi.com For instance, Hartree-Fock and four-component DFT studies on the monohydrate [Pb(H₂O)]²⁺ determined it possesses C₂v symmetry. mdpi.com As the number of water molecules increases, the structures become more complex. For hexaaqualead(II), a distorted octahedral C₃ structure is confirmed to be more stable than the undistorted Tₙ structure. mdpi.com

DFT calculations have shown that for [Pb(H₂O)n]²⁺, complexes with six to nine water molecules have comparable thermodynamic stabilities, suggesting they are likely to coexist in aqueous solutions. semanticscholar.org However, results vary between studies; some DFT and first-principles molecular dynamics studies found stable conformations for n = 6–8 but not for n = 9. mdpi.com The thermodynamic accessibility of coordination numbers 6, 7, and 8 at standard temperature and pressure has also been supported by thermochemical results for single water addition. researchgate.net The use of certain methods, like B3LYP/LANL2DZ, has been noted to yield unstable higher coordination complexes (n = 5–9). mdpi.com

| Study Focus (n) | DFT Functional(s) | Key Findings | Reference |

|---|---|---|---|

| n = 1 | Hartree-Fock, 4-component DFT | Monohydrate possesses C₂v symmetry. | mdpi.com |

| n = 1–9 | PBE | Found stable conformations for n=6-8; hemi- to holodirected transition at n=6. | mdpi.com |

| n = 6–9 | B3LYP, ω-B97X, M06L, TPSSH | Hemidirected for n=6, 7; holodirected for n=8, 9. All were comparable in energy. | mdpi.com |

| n = 0–9 | B3LYP | Concluded thermodynamically that 6-8 inner-shell water molecules were possible. | mdpi.com |

Molecular Dynamics (MD) Simulations of Hydrated Lead(II) Ions

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the hydrated lead(II) ion in aqueous solution, complementing the static picture from DFT calculations on gas-phase clusters. mdpi.com Various MD methodologies have been applied, including ab initio MD (AIMD), Born-Oppenheimer MD (BOMD), and quantum mechanical charge field molecular dynamics (QMCF-MD). researchgate.netmdpi.com

The results from MD simulations have shown considerable variability, reflecting the complexity of the system and the sensitivity of the results to the simulation method. researchgate.net

HF-QM/MM/MD methods suggested a coordination number of nine, with a maximum in the Pb-O radial distribution at 2.60 Å. mdpi.com

Car-Parrinello MD (CPMD) calculations suggested a heptacoordinated (7-coordinate) species with an average Pb-O distance of 2.70 Å and a very wide distribution. mdpi.com

QMCF-MD simulations found a most probable coordination number of eight, with significant populations of seven- and nine-coordinate species as well. This study reported a mean Pb-O distance of 2.72 Å. mdpi.com

Born-Oppenheimer MD (BOMD) simulations concluded that lead(II) was hemidirected and 4-coordinate. mdpi.com

These differing results highlight the challenge in definitively establishing the structure of the first solvation shell of Pb²⁺, as the final geometries obtained are heavily dependent on the computational approach. researchgate.net The flexibility of the lead(II) hydration shell is a consistent theme across these studies. researchgate.net

| Simulation Method | Predicted Coordination Number | Average Pb-O Distance (Å) | Reference |

|---|---|---|---|

| HF-QM/MM/MD | 9 | 2.60 | mdpi.com |

| CPMD | 7 | 2.70 | mdpi.com |

| QMCF-MD | 8 (with 7 and 9 also populated) | 2.72 | mdpi.com |

| BOMD | 4 | Not Specified | mdpi.com |

Computational Analysis of Hemidirected and Holodirected Geometries

A central aspect of lead(II) chemistry is the stereochemical activity of its 6s² valence electron lone pair, which can lead to two distinct coordination geometries: hemidirected and holodirected. researchgate.netresearchgate.net In holodirected structures, ligands are symmetrically arranged around the central Pb²⁺ ion, indicating a stereochemically inactive lone pair. researchgate.net In hemidirected geometries, the ligands occupy only one hemisphere of the coordination sphere, leaving a void or gap presumably occupied by the stereochemically active lone pair. researchgate.netnih.gov This activity is often attributed to the hybridization of the 6s orbital with 6p orbitals. researchgate.net

Computational studies have been crucial in exploring the transition between these two forms. The consensus is that the transition is driven by the coordination number. semanticscholar.org At lower coordination numbers, the lead(II) ion typically adopts a hemidirected geometry. mdpi.com As more ligands are added, steric crowding forces a more symmetric, holodirected arrangement. researchgate.net

Crystallographic data confirm that solid lead(II) perchlorate (B79767) hydrate (B1144303) has a hemidirected structure. nih.govacs.org

DFT calculations by Wang et al. suggested the transition from hemidirected to holodirected occurs at a coordination number of 6. mdpi.com

Conversely, a study by Kuznetsov et al. found that hemidirected species were formed for n = 6 and 7, while holodirected species were found for n = 8 and 9. mdpi.com

The stereochemically active lone pair acts similarly to an additional ligand, influencing bond lengths; Pb-O distances tend to be longer in the region of the lone pair. mdpi.com

The distinction is not merely geometric; it has been correlated with NMR parameters, where increasing anisotropy in the Pb(II) coordination sphere is linked to greater lone-pair activity. nih.gov

Application of Advanced Force Fields (e.g., MCDHO) and High-Level Quantum Chemical Methods (e.g., MP2, CCSD)

To achieve higher accuracy and to better model the complex interactions in the hydrated lead(II) system, researchers have employed advanced force fields and high-level quantum chemical methods. These approaches are often used to benchmark or refine the results obtained from more computationally efficient DFT and classical MD simulations. mdpi.comnih.gov

One example is the use of a polarizable mobile charge densities in harmonic oscillators (MCDHO) force field in a classical MD simulation to study lead(II) hydration. mdpi.com Polarizable force fields offer a more sophisticated representation of the electrostatic interactions compared to standard non-polarizable force fields, which is crucial for accurately modeling ion-water interactions. cecam.org

For high-accuracy energetic and structural data, high-level quantum chemical methods are the gold standard. nih.gov Studies on hydrated lead(II) have employed methods such as:

Møller-Plesset perturbation theory (MP2) mdpi.com

Spin-component-scaled MP2 (SCS-MP2) mdpi.com

Coupled-cluster with singles and doubles (CCSD) mdpi.com

These wave function-based methods provide a more rigorous treatment of electron correlation than standard DFT functionals, which is essential for accurately describing the subtle energetic differences between various coordination geometries and for benchmarking other methods. mdpi.comnih.govaip.org For example, Leon-Pimentel et al. employed MP2, SCS-MP2, and CCSD levels of theory in conjunction with various DFT functionals and the MCDHO force field to conduct a comprehensive study of lead(II) hydration from the gas phase to liquid aqueous solution. mdpi.com

Reactivity and Advanced Chemical Applications

Role as a Reagent in Organic and Inorganic Synthesis

Lead(II) perchlorate (B79767) hydrate (B1144303) serves as a key starting material in numerous synthetic pathways, valued for its ability to introduce lead(II) ions into a variety of structures. Its applications span the creation of advanced nanomaterials, complex supramolecular architectures, and catalytic systems.

Precursor for Lead-Based Nanomaterials

The compound is a recognized precursor for the synthesis of specific lead-based nanomaterials. sigmaaldrich.com The choice of the lead salt precursor is crucial in nanoparticle synthesis as it can influence the size, morphology, and properties of the resulting nanostructures.

Lead(II) perchlorate hydrate is utilized as a precursor in the synthesis of lead(II) hydroxycarbonate nanoparticles, specifically in the form of plumbonacrite (Pb₅(CO₃)₃(OH)₂). sigmaaldrich.com While detailed methodologies specifically outlining the use of this compound are not extensively published, the general synthesis of lead carbonate and hydroxycarbonate nanoparticles involves the controlled precipitation of Pb²⁺ ions with a carbonate source. In such syntheses, a lead salt is dissolved in a solvent and a carbonate source is added under controlled conditions (e.g., temperature, pH, presence of surfactants) to induce the nucleation and growth of nanoparticles. The high solubility of lead(II) perchlorate ensures a ready supply of Pb²⁺ ions for this process. Other lead salts, such as lead(II) nitrate (B79036), have been used in similar syntheses to produce various lead carbonate-containing nanoparticles, including hydrocerussite and cerussite, by reacting with different carbonate precursors under sonication or microwave irradiation. nih.gov

Table 1: Examples of Lead Carbonate Nanoparticle Synthesis Precursors This table is for illustrative purposes and shows precursors used for lead carbonate-containing nanoparticles in general, as specific detailed research on the use of this compound for Plumbonacrite is not widely documented.

| Lead Salt Precursor | Carbonate Source Precursor | Resulting Nanoparticle | Energization Method |

|---|---|---|---|

| Lead(II) Nitrate | Various (e.g., NaHCO₃, K₂CO₃) | Hydrocerussite, Cerussite | Ultrasonication / Microwave |

This compound also serves as a precursor for the synthesis of lead sulfide (B99878) (PbS) semiconductor nanoparticles through radiolytic methods. sigmaaldrich.com The radiolytic synthesis technique utilizes ionizing radiation, such as gamma rays, to generate solvated electrons and reducing radicals in a solvent. These highly reactive species then reduce the metal ions (Pb²⁺ in this case) to their zero-valent state, leading to the formation of atoms which subsequently agglomerate into nanoparticles.

Preparation of Lead Coordination Polymers

This compound is a widely used reactant for the preparation of lead coordination polymers. scientificlabs.comscbt.comscientificlabs.co.uk Coordination polymers are multi-dimensional structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The large ionic radius and flexible coordination sphere of the Pb(II) ion, often influenced by the stereochemically active 6s² lone pair of electrons, make it a versatile node for constructing a diverse range of coordination polymer architectures. The perchlorate anion is particularly useful in this context as it is a very weakly coordinating ligand, meaning it is unlikely to interfere with the coordination of the organic linkers to the lead center.

A specific example is the synthesis of a one-dimensional coordination polymer, {Pb₃L₃(OAc)(H₂O)₂}n·nH₂O, where HL is N′-isonicotinoylpicolinohydrazonamide. This polymer was synthesized through the reaction of a mixture of Pb(ClO₄)₂ and KCN with the organic ligand HL in a methanol/water solution. nih.gov In the resulting structure, three distinct Pb(II) centers are linked by the organic ligand and a bridging acetate group, with the perchlorate anions balancing the charge of the cationic polymer chain. nih.gov The study of such polymers is significant for understanding supramolecular chemistry and for the development of new materials with potential applications in areas like luminescence and catalysis. nih.govmdpi.com

Table 2: Selected Lead(II) Coordination Polymers Synthesized from Lead(II) Perchlorate

| Organic Ligand (HL) | Resulting Polymer Formula | Dimensionality | Reference |

|---|

Use in the Production of Perchlorate Salts

The use of this compound as a reactant for the production of other perchlorate salts is not a widely documented application. Typically, the synthesis of inorganic perchlorate salts involves metathesis reactions. dtic.mil These reactions generally utilize a readily available perchlorate, such as sodium perchlorate or perchloric acid, which is then reacted with a salt containing the desired cation. dtic.mil The desired perchlorate salt is then isolated, often driven by the precipitation of an insoluble byproduct. For example, reacting a soluble barium salt with perchloric acid would yield barium perchlorate and water. In this context, lead(II) perchlorate is itself a product of such reactions, commonly prepared by reacting lead(II) oxide, lead(II) carbonate, or lead(II) nitrate with perchloric acid. Therefore, it is generally considered an end-product rather than a starting material for the synthesis of other perchlorate salts.

Role as a Precursor for Lead-Based Catalysts

This compound is identified as a valuable precursor in the preparation of lead-based catalysts. chemimpex.com The catalytic activity of lead compounds is utilized in various chemical transformations. The synthesis of these catalysts often requires a soluble and high-purity lead source to ensure uniform deposition or incorporation of the lead species into the catalyst support or structure.

While specific examples detailing the synthesis of lead-based catalysts directly from this compound are not extensively covered in readily available literature, the general principle involves using the lead salt solution to impregnate a support material or to act as a starting material for the synthesis of catalytically active lead-containing compounds like lead oxides or mixed metal oxides. For instance, lead-based catalysts are known to be effective in certain organic reactions. Research has shown that various lead(II) coordination complexes, synthesized from lead(II) salts, can act as heterogeneous catalysts for reactions such as the cyanosilylation of aldehydes. rsc.org Additionally, lead-containing nanomaterials, such as lead chalcohalides, have been investigated for their electrocatalytic activity. researchgate.net The synthesis of such catalytically active materials often begins with a soluble lead precursor like lead(II) perchlorate to ensure precise control over the catalyst's composition and structure.

Oxidizing Properties and Energetic Applications

This compound is a potent oxidizing agent, a characteristic that underpins its utility in various energetic applications. The perchlorate anion (ClO₄⁻) contains chlorine in its highest oxidation state (+7), making it a ready source of oxygen. This property is leveraged in formulations where rapid and sustained energy release is paramount.

Role as an Oxidizer in Explosive Formulations and Pyrotechnics

As a strong oxidizer, this compound can be a critical component in explosive and pyrotechnic mixtures. In these formulations, it serves to provide the necessary oxygen for the rapid combustion of a fuel component. The presence of a powerful oxidizer like lead(II) perchlorate ensures a more complete and energetic reaction, which is essential for the desired explosive or pyrotechnic effect. Perchlorates, in general, are widely used as oxidizers in propellants for rockets and fireworks.

The effectiveness of lead(II) perchlorate as an oxidizer is highlighted by its potential to create explosive mixtures. When combined with reducing agents, these mixtures can be sensitive to initiation by heat, spark, or friction, leading to a rapid release of energy.

Enhancement of Combustion Efficiency

In the context of energetic materials, combustion efficiency refers to the extent to which the fuel is oxidized. The inclusion of this compound in such formulations can significantly enhance this efficiency. By providing a readily available source of oxygen, it ensures that the fuel component is more completely consumed during the reaction. This leads to a greater energy output and a more predictable and reliable performance of the explosive or pyrotechnic device.

Chemical Stability and Reactivity under Specific Conditions

The stability and reactivity of this compound are critical factors that dictate its handling, storage, and application. While stable under controlled conditions, it can exhibit hazardous reactivity when exposed to certain substances or environments.

Stability under Recommended Storage Conditions

For safe and effective long-term storage, this compound should be kept in a cool, dry, and well-ventilated area. fishersci.ca It is crucial to store it away from incompatible materials, particularly combustible substances, to prevent accidental ignition. fishersci.ca The product is chemically stable under standard ambient conditions (room temperature). sigmaaldrich.com Containers should be tightly closed to prevent exposure to atmospheric moisture. fishersci.casigmaaldrich.com

| Storage Parameter | Recommendation |

| Temperature | Cool |

| Humidity | Dry |

| Ventilation | Well-ventilated area |

| Incompatible Materials | Combustible materials, reducing agents, powdered metals |

| Container | Tightly closed |

Impact of Moisture Exposure on Product Quality

This compound is described as hygroscopic, meaning it readily absorbs moisture from the air. fishersci.com Exposure to moisture can negatively affect the quality and stability of the product. chemicalbook.com The absorption of water can lead to changes in its physical state and may impact its performance as an oxidizer. Therefore, maintaining a dry environment during storage and handling is essential to preserve its chemical integrity.

Reactions with Reducing Agents, Organic Materials, and Powdered Metals

This compound is a strong oxidizing agent and can react vigorously, and in some cases explosively, with reducing agents, organic materials, and finely powdered metals. fishersci.comchemicalbook.com Contact with combustible materials may lead to fire. fishersci.com Redox reactions with reducing agents can be rapid and may be initiated by heat, spark, or a catalyst. noaa.gov These reactions can generate significant heat and produce gaseous products, which can cause pressurization in closed containers. noaa.govnih.gov A notable example of its hazardous reactivity is the explosive nature of a solution of anhydrous lead perchlorate in methyl alcohol when disturbed. noaa.gov

| Reactant | Potential Reaction Outcome |

| Reducing Agents | Vigorous to explosive reaction, heat generation |

| Organic Materials | Fire, explosive reaction |

| Powdered Metals | Vigorous to explosive reaction |

Stability and Reactivity in Various Solvent Systems

This compound exhibits a range of stability and reactivity profiles that are highly dependent on the solvent system in which it is dissolved. Its behavior is influenced by factors such as the solvent's polarity, its coordinating ability, and the presence of reducing agents.

General Reactivity in Solution

Lead(II) perchlorate is a potent oxidizing agent. chemicalbook.comnih.gov Its reactivity is significantly enhanced in the presence of reducing agents, and the addition of a solvent can initiate these redox reactions. chemicalbook.comnih.gov Such reactions can be vigorous, generating heat and potentially gaseous products, which can lead to pressurization in closed systems. chemicalbook.comnih.gov While explosive mixtures with reducing agents can sometimes remain unchanged for extended periods, initiation by factors like heat, a spark, a catalyst, or the addition of a solvent can trigger rapid or even explosive reactions. chemicalbook.comnih.gov

A notable and hazardous reaction occurs with anhydrous lead(II) perchlorate. A solution of the anhydrous salt in methanol is explosive and has been documented to detonate when disturbed. nih.govwikipedia.org

Stability in Aqueous Systems

This compound is very soluble in water. wikipedia.orgfishersci.ca The resulting aqueous solution is acidic, with a 5% solution exhibiting a pH in the range of 3 to 5. fishersci.cafishersci.com In aqueous solutions, the lead(II) ion's coordination chemistry has been a subject of detailed study. Research using extended X-ray absorption fine structure (EXAFS) and large-angle X-ray scattering (LAXS) indicates that the hydrated lead(II) ion is six-coordinate. acs.org It adopts a "hemidirected" structure, which is characterized by a broad bond distance distribution and an unevenly distributed electron density, likely due to the stereochemically active 6s² lone pair of electrons on the lead(II) ion. acs.org

Behavior in Organic Solvent Systems

The interaction of lead(II) perchlorate with various organic solvents is complex, leading to the formation of different solvated complexes. The nature of the solvent, particularly its ability to act as an oxygen or sulfur donor, dictates the coordination geometry around the central lead(II) ion. acs.org The compound is known to be soluble in ethanol. chemicalbook.comfishersci.ca

Research has elucidated the coordination chemistry of lead(II) in several non-aqueous, oxygen-donor solvents. The coordination can be either "hemidirected," with an asymmetric coordination sphere, or "holodirected," featuring a symmetric arrangement of ligands. acs.org The specific geometry depends on the interplay between lead 6s/ligand np molecular orbital interactions and ligand-ligand steric interactions. acs.org For instance, in N,N-dimethylacetamide (dma) and N,N′-dimethylpropyleneurea (dmpu), the solid lead(II) solvates form regular octahedral complexes with a holodirected geometry. acs.org

Detailed studies in various solvents have revealed specific coordination numbers and geometries for the solvated lead(II) ion.

Table 1: Coordination of Lead(II) Ion in Various Solvent Systems

| Solvent | Abbreviation | Coordination Number (Solution) | Geometry (Solution) | Mean Pb-Ligand Bond Distance (Å) |

| Water | H₂O | 6 | Hemidirected | 2.54 |

| Dimethylsulfoxide | DMSO | 6 | Likely Hemidirected | Not specified |

| N,N-dimethylformamide | DMF | 6 | Hemidirected | 2.55 |

| N,N-dimethylacetamide | DMA | 6 | Holodirected | 2.48 |

| N,N′-dimethylpropyleneurea | DMPU | 6 | Holodirected (Octahedral) | Not specified |

| 1,1,3,3-tetramethylurea | TMU | 6 | Holodirected (Octahedral) | Not specified |

| N,N-dimethylthioformamide | DMTF | 5 | Likely Hemidirected | 2.908 (Pb-S) |

Data sourced from structural studies using EXAFS and/or LAXS techniques. acs.org

The stability of this compound is also a practical consideration. The compound is hygroscopic, meaning it readily absorbs moisture from the air. wikipedia.orgfishersci.com It is generally stable under recommended storage conditions but should be kept away from combustible materials, organic materials, and finely powdered metals due to its strong oxidizing properties. fishersci.comchemicalbook.com

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | Very soluble wikipedia.org; 256.2 g/100 mL (25 °C) wikipedia.org |

| Ethanol | Soluble chemicalbook.comfishersci.ca |

| Methanol | Soluble (Note: Anhydrous form is explosive in methanol) nih.govwikipedia.org |

Analytical Chemistry Applications

Reagent for Detecting and Quantifying Other Chemicals

Lead(II) perchlorate (B79767) hydrate (B1144303) is utilized as a reagent in titrimetric methods for the determination of certain anions that form insoluble lead salts. A notable application is in the potentiometric titration of inorganic sulfate (B86663). In this method, a standard solution of lead(II) perchlorate is used as the titrant. The underlying principle involves the precipitation of lead sulfate (PbSO₄) as the titrant is added to the sample containing sulfate ions.

The endpoint of the titration is detected by a lead ion-selective electrode (ISE), which measures the increase in lead(II) ion activity in the solution after all the sulfate has been precipitated. To enhance the sharpness of the endpoint, the titration is often carried out in an ethanolic medium, which reduces the solubility of lead sulfate. Acetic acid is also added to eliminate potential interference from carbonate ions. psgraw.com

The concentration of the lead(II) perchlorate titrant is first standardized against a known concentration of a sulfate standard, such as sodium sulfate. psgraw.com This ensures the accuracy of the subsequent sample analyses.

Table 1: Potentiometric Titration of Sulfate using Lead(II) Perchlorate

| Parameter | Description |

| Titrant | Standard solution of Lead(II) perchlorate |

| Analyte | Inorganic sulfate (SO₄²⁻) |

| Principle | Precipitation of lead sulfate (PbSO₄) |

| Endpoint Detection | Potentiometric, using a lead ion-selective electrode |

| Reaction Medium | Ethanolic solution with acetic acid |

This method is particularly useful for determining the inorganic sulfate content in surfactants and other industrial products. psgraw.com

Use as a Standard for Instrument Calibration and Method Validation

A critical aspect of ensuring the accuracy and reliability of analytical measurements is the proper calibration of instrumentation and the validation of analytical methods. Lead(II) perchlorate hydrate is frequently used to prepare standard solutions for these purposes, especially in techniques involving the measurement of lead concentrations.

One significant application is in the calibration of lead ion-selective electrodes (ISEs). These electrodes are electrochemical sensors that respond specifically to the activity of lead(II) ions in a solution. To calibrate a lead ISE, a series of standard solutions of known lead(II) concentrations are prepared by dissolving a precise amount of this compound in deionized water. The potential of the ISE is measured in each standard solution, and a calibration curve is constructed by plotting the electrode potential against the logarithm of the lead(II) ion concentration. This curve is then used to determine the lead concentration in unknown samples. tecnoedu.comomega.com An ionic strength adjuster, such as sodium perchlorate, is often added to both the standards and samples to maintain a constant ionic strength, ensuring that the electrode response is proportional to concentration rather than activity. tecnoedu.com

Table 2: Calibration of a Lead Ion-Selective Electrode

| Standard Concentration (mol/L) | Measured Potential (mV) |

| 1.0 x 10⁻⁶ | (Typical value) |

| 1.0 x 10⁻⁵ | (Typical value) |

| 1.0 x 10⁻⁴ | (Typical value) |

| 1.0 x 10⁻³ | (Typical value) |

| 1.0 x 10⁻² | (Typical value) |

Furthermore, in the broader context of method validation, standard solutions prepared from lead(II) perchlorate are used to assess key performance characteristics of an analytical method, such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.netdemarcheiso17025.com For instance, when developing a new method for lead analysis using techniques like atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS), analysts will use these standard solutions to establish the linear working range of the instrument and to determine the method's sensitivity and recovery. researchgate.netnih.gov

Development of Sensing Technologies

This compound plays an instrumental role in the research and development of new chemical sensors designed for the detection of lead(II) and other metal ions. While not typically a component of the final sensor itself, solutions of lead(II) perchlorate are indispensable for testing and characterizing the performance of these novel sensing systems.

Chromogenic optical sensors are a class of chemical sensors that produce a visible color change upon interaction with a specific analyte. In the development of such sensors for lead(II) and copper(II), researchers synthesize organic molecules (chemosensors) that can selectively bind to these metal ions. The binding event triggers a change in the electronic properties of the molecule, resulting in a change in its absorption spectrum, which is perceived as a color change. mdpi.comnih.govnih.gov

During the development phase of these sensors, solutions of lead(II) perchlorate are used to systematically evaluate the sensor's response to lead(II) ions. By adding varying concentrations of a lead(II) perchlorate solution to the sensor, researchers can determine key performance metrics:

Selectivity: The sensor's response to lead(II) is compared to its response to a wide range of other metal ions (e.g., Cu²⁺, Hg²⁺, Cd²⁺, Zn²⁺, etc.), which are often introduced as their perchlorate or nitrate (B79036) salts. An ideal sensor will show a significant color change only in the presence of the target ion. mdpi.comnih.gov

Sensitivity (Limit of Detection): The lowest concentration of lead(II) that produces a measurable color change is determined. This is established by titrating the sensor with progressively more dilute solutions of lead(II) perchlorate. mdpi.com

Linear Range: The concentration range over which the change in absorbance is directly proportional to the concentration of lead(II) is established. mdpi.com

Similarly, in the context of developing sensors for copper(II), lead(II) perchlorate solutions are used as part of a panel of potential interfering ions to confirm the selectivity of the sensor for copper. nih.govresearchgate.net

Table 3: Characterization of a Hypothetical Chromogenic Sensor for Lead(II)

| Parameter | Test Method | Role of Lead(II) Perchlorate |

| Selectivity | The sensor is exposed to various metal ion solutions. | A solution of lead(II) perchlorate is used as the target analyte, while other metal perchlorates are used as potential interferents. |

| Sensitivity (LOD) | The sensor's response to decreasing concentrations of lead(II) is measured. | Dilute standard solutions of lead(II) perchlorate are used to determine the lowest detectable concentration. |

| Linear Range | A calibration curve is generated by plotting absorbance vs. lead(II) concentration. | A series of standard solutions of lead(II) perchlorate are used to establish the linear response range. |

The use of lead(II) perchlorate in these studies is crucial for validating the functionality and performance of new chromogenic sensors before they can be applied to the analysis of real-world samples. mdpi.commdpi.com

Electrochemical Investigations

Study of Lead Ion Behavior in Different Electrochemical Environments

The electrochemical behavior of the lead(II) ion (Pb²⁺) in aqueous solutions containing perchlorate (B79767) anions is characterized by its deposition and dissolution at an electrode surface. This behavior can be effectively studied using techniques such as cyclic voltammetry and electrochemical impedance spectroscopy.

In a typical cyclic voltammetry experiment involving a lead(II) perchlorate hydrate (B1144303) solution, the potential of a working electrode is scanned in both the negative and positive directions. During the negative scan, a cathodic peak is observed, corresponding to the reduction of Pb²⁺ ions to metallic lead (Pb) on the electrode surface. The subsequent positive scan reveals an anodic peak, which is attributed to the stripping or dissolution of the deposited lead back into the solution as Pb²⁺ ions. The peak potentials and currents of these processes are influenced by factors such as the concentration of lead(II) perchlorate hydrate, the scan rate, and the nature of the working electrode.

The anodic behavior of lead in perchlorate solutions is of particular interest. The dissolution of lead is an active process, and the presence of perchlorate ions, which are generally considered to be non-coordinating, allows for the study of the fundamental electrochemical properties of the lead electrode without significant interference from complex formation in the electrolyte.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound Solution

| Scan Rate (mV/s) | Cathodic Peak Potential (V vs. Ag/AgCl) | Anodic Peak Potential (V vs. Ag/AgCl) | Cathodic Peak Current (mA) | Anodic Peak Current (mA) |

| 20 | -0.45 | -0.30 | -1.2 | 1.5 |

| 50 | -0.48 | -0.28 | -2.0 | 2.5 |

| 100 | -0.52 | -0.25 | -3.5 | 4.2 |

| 200 | -0.58 | -0.22 | -6.0 | 7.0 |

Note: This table is generated based on expected electrochemical principles and does not represent actual experimental data which can vary based on experimental conditions.

Potential Applications in Advanced Energy Systems (e.g., Batteries, Fuel Cells)

The electrochemical properties of this compound suggest its potential utility in advanced energy storage and conversion systems, particularly in batteries.

A notable application is in a lead-perchlorate battery. A patent describes a battery system that utilizes a lead salt solution, such as lead perchlorate, as the electrolyte instead of the conventional sulfuric acid. osti.gov In this design, the positive electrode has a titanium base plate, and the negative electrode has a graphite (B72142) base plate. osti.gov This configuration aims to leverage the high solubility of lead perchlorate and the electrochemical potential of the lead/lead dioxide couple in a perchlorate medium.

The theoretical advantages of such a battery could include higher energy density compared to traditional lead-acid batteries due to the possibility of using more concentrated electrolytes. Additionally, the absence of sulfation, a common failure mode in lead-acid batteries, could potentially lead to a longer cycle life. However, detailed research on the performance characteristics, such as charge-discharge efficiency, cycle life, and safety of such batteries, is not extensively available in publicly accessible literature.

In the context of fuel cells, the application of this compound is less direct. However, lead dioxide (PbO₂), which can be electrodeposited from lead(II) perchlorate solutions, has been investigated as an anode material in various electrochemical processes. exrockets.com Lead dioxide is known for its high oxygen overvoltage and electrocatalytic activity. exrockets.com While not directly used in typical hydrogen or alcohol fuel cells, the electrocatalytic properties of lead dioxide derived from lead perchlorate could be relevant in specialized electrochemical systems or for specific electro-oxidation reactions. Further research would be needed to explore any potential role of this compound as a precursor for catalyst materials in fuel cell applications.

Table 2: Comparison of a Hypothetical Lead-Perchlorate Battery with a Conventional Lead-Acid Battery

| Feature | Lead-Perchlorate Battery (Hypothetical) | Lead-Acid Battery |

| Electrolyte | Concentrated Lead(II) perchlorate solution | Sulfuric Acid (H₂SO₄) |

| Positive Electrode | Lead dioxide on Titanium | Lead dioxide on Lead alloy grid |

| Negative Electrode | Lead on Graphite | Spongy Lead on Lead alloy grid |

| Potential Advantages | Higher energy density, no sulfation | Mature technology, low cost |

| Potential Challenges | Perchlorate safety concerns, electrolyte stability | Limited cycle life, sulfation, lower energy density |

Note: This table is a conceptual comparison and requires experimental data for validation.

Environmental Chemistry Research

Lead Speciation in Aqueous Geochemical Systems

When Lead(II) perchlorate (B79767) hydrate (B1144303) is introduced into an aqueous geochemical system, it readily dissolves and dissociates completely into lead(II) cations (Pb²⁺) and perchlorate anions (ClO₄⁻) cdc.gov. The perchlorate anion is relatively inert and does not readily form complexes with the lead ion in typical environmental conditions nih.gov. Therefore, the speciation of lead(II) is primarily governed by the interactions of the Pb²⁺ ion with other ligands present in the water, such as hydroxide (OH⁻), carbonate (CO₃²⁻), and chloride (Cl⁻).

The pH of the aqueous system is a master variable controlling lead speciation. In hyper-alkaline solutions, lead(II) predominantly exists as the trihydroxidoplumbate(II) complex, [Pb(OH)₃]⁻ rsc.org. The formation of various hydroxido, carbonato, and chloro complexes significantly influences the solubility and mobility of lead in the environment.

Table 1: Common Lead(II) Species in Aqueous Systems

| Ligand | Dominant Lead(II) Species | Geochemical Conditions |

|---|---|---|

| Hydroxide (OH⁻) | Pb(OH)⁺, Pb(OH)₂, [Pb(OH)₃]⁻ | Increasing pH |

| Carbonate (CO₃²⁻) | PbCO₃, Pb(CO₃)₂²⁻ | Presence of dissolved inorganic carbon |

This table summarizes the principal dissolved lead(II) species that form in aqueous systems depending on the available ligands and pH.

Assessment of Lead(II) Speciation in Natural Waters (e.g., Seawater)

In natural water systems like seawater, the speciation of lead(II) is complex due to the multitude of available inorganic and organic ligands. Experimental studies on lead solubility in seawater have shown that its concentration is controlled by precipitation and complexation reactions epa.govsemanticscholar.orgresearchgate.net.

Research indicates that the inorganic speciation of lead in seawater is not dominated by a single ligand but by both chloride and carbonate ions semanticscholar.org. These form soluble species such as chloro- and carbonato-complexes, and even mixed-ligand complexes like Pb(CO₃)Cl⁻ semanticscholar.org. The maximum solubility of lead in natural seawater has been measured to be approximately 2 mg L⁻¹ at a pH of 8.15 epa.govresearchgate.net. The phase controlling this solubility is suggested to be a lead chlorocarbonate compound epa.govsemanticscholar.org.

Furthermore, natural organic matter plays a crucial role in complexing dissolved lead, which can significantly increase its apparent solubility compared to artificial seawater epa.govresearchgate.net.

Table 2: Experimental Data on Lead Solubility in Seawater

| Parameter | Value | Reference |

|---|---|---|

| Maximum Solubility (Natural Seawater) | ~2 mg L⁻¹ | epa.govresearchgate.net |

| Solubility (Artificial Seawater) | 0.68 mg L⁻¹ | epa.govresearchgate.net |

| pH | 8.15 | epa.govresearchgate.net |

This interactive table presents findings from laboratory studies on the solubility of lead in natural and artificial seawater, highlighting the influence of natural organic matter.

Role of Perchlorate Anion Dissociation and Mobility in Environmental Fate Studies

Upon dissolution of Lead(II) perchlorate hydrate, the perchlorate anion (ClO₄⁻) is released into the environment. The environmental fate of this anion is dictated by its distinct chemical properties. Perchlorate salts are highly soluble in water, and the anion itself sorbs poorly to mineral surfaces and organic materials clu-in.orgsigmaaldrich.com. This results in high mobility in both surface water and groundwater clu-in.orgusgs.govenviro.wiki.

The perchlorate anion is also chemically stable and persistent under typical environmental conditions nih.govclu-in.orgenviro.wiki. While it is a strong oxidizing agent thermodynamically, its reduction is kinetically very slow, rendering it unreactive with most substances found in natural waters nih.govclu-in.org. This persistence and high mobility mean that perchlorate can form extensive and long-lasting contaminant plumes if released into groundwater enviro.wiki.

Because of these characteristics, the dissociation of the perchlorate anion from its salt is a critical first step in its environmental transport. Environmental fate studies focus on its movement through hydrological systems and potential for biological uptake, as it is not significantly attenuated by sorption to soil or sediment cdc.govnih.gov.

Table 3: Environmental Mobility Characteristics of the Perchlorate Anion

| Property | Characteristic | Environmental Implication |

|---|---|---|

| Water Solubility | High | Rapid dissolution and entry into aqueous systems clu-in.orgenviro.wiki |

| Sorption to Soil | Poor | High mobility in groundwater and surface water clu-in.orgsigmaaldrich.comusgs.gov |

| Chemical Stability | High (Kinetically Inert) | Persistence in the environment for long durations nih.govclu-in.orgclu-in.org |

This table summarizes the key properties of the perchlorate anion that govern its behavior and high mobility in environmental systems following its dissociation from salts like Lead(II) perchlorate.

Q & A

Q. What are the recommended methods for synthesizing lead(II) perchlorate hydrate, and how does the presence of hydrate affect its reactivity?

this compound is typically synthesized by reacting lead(II) oxide or carbonate with perchloric acid under controlled conditions. The reaction must be conducted in a fume hood due to the release of toxic gases. The hydrate forms due to water incorporation during crystallization, which stabilizes the compound and influences its solubility and redox reactivity. For example, anhydrous lead perchlorate is highly hygroscopic, while the trihydrate form (Pb(ClO₄)₂·3H₂O) is more stable and commonly used in coordination chemistry .

Q. What analytical techniques are most effective for characterizing the hydration state and purity of this compound?

Q. What safety protocols are essential when handling this compound?

Due to its WGK 3 classification (severely hazardous to water), strict protocols include:

- Use of Type P3 respirators , nitrile gloves, and chemical-resistant lab coats.

- Storage in sealed containers away from reducing agents (e.g., organic materials) to prevent explosive reactions.

- Immediate spill containment with inert absorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does this compound function as an oxidant in coordination chemistry, and what factors influence its redox behavior?

this compound acts as a mild oxidant in synthesizing lead coordination polymers. Its redox activity depends on solvent polarity and temperature. For example, in DMF or acetonitrile, it facilitates Pb²⁺ coordination with ligands like pyrazine, forming 1D or 2D frameworks. The perchlorate anion’s weak coordination strength allows ligand exchange without precipitating lead oxides. Redox stability is enhanced in non-aqueous solvents, minimizing hydrolysis .

Q. What are the implications of hydrogen bonding and crystal structure on the stability of this compound?

The trihydrate form (Pb(ClO₄)₂·3H₂O) exhibits a layered structure stabilized by hydrogen bonds between water molecules and perchlorate ions. This bonding network reduces hygroscopicity compared to the anhydrous form. However, at temperatures above 50°C, dehydration occurs, leading to structural collapse and potential release of explosive perchloric acid vapors. Phase transitions observed via DSC (e.g., endothermic peaks at 100°C) correlate with hydrate decomposition .

Q. How can researchers resolve discrepancies in reported hydration states (e.g., trihydrate vs. variable xH₂O) for this compound?

Discrepancies arise from synthesis conditions (humidity, temperature) and storage history. To resolve them:

Perform TGA-DSC under inert atmosphere to track dehydration steps.

Use single-crystal XRD to identify specific hydrate forms.

Cross-validate with elemental analysis (e.g., Cl:Pb ratio via ion chromatography).

For example, commercial "trihydrate" samples may contain variable water due to atmospheric exposure, requiring argon-glovebox handling for precise experiments .

Q. What methodological considerations are critical when using this compound in nanoparticle synthesis?

In PbS nanoparticle synthesis via radiolytic methods, this compound provides Pb²⁺ ions that react with sulfide precursors. Key parameters include:

- pH control (pH 4–6) to prevent Pb(OH)₂ precipitation.

- Radiation dose (10–20 kGy) to ensure complete reduction.

- Stabilizers (e.g., PVP) to limit particle aggregation.

Post-synthesis, centrifugation and dialysis remove excess perchlorate, which can interfere with optical property measurements .

Data Contradictions and Validation

Q. How should researchers address conflicting reports on the thermal stability of this compound?

Some studies report decomposition at 100°C, while others note stability up to 120°C. These discrepancies likely stem from differing hydrate forms or impurities. To validate:

Compare TGA curves of commercial vs. in-house synthesized samples.

Analyze residue via XRD (e.g., PbO vs. PbCl₂ formation).

Use high-purity argon to minimize oxidative decomposition during testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.